molecular formula C9H20N2 B13105833 2-(3-Methylbutyl)piperazine CAS No. 90796-46-6

2-(3-Methylbutyl)piperazine

Cat. No.: B13105833
CAS No.: 90796-46-6
M. Wt: 156.27 g/mol
InChI Key: YVVBNQXXKRYEQR-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using readily available starting materials and efficient catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines under aerobic conditions . This method is advantageous due to its operational simplicity and high yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

2-(3-Methylbutyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylbutyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the 3-methylbutyl group can enhance its lipophilicity and alter its interaction with biological targets compared to other piperazine derivatives.

Properties

CAS No.

90796-46-6

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(3-methylbutyl)piperazine

InChI

InChI=1S/C9H20N2/c1-8(2)3-4-9-7-10-5-6-11-9/h8-11H,3-7H2,1-2H3

InChI Key

YVVBNQXXKRYEQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1CNCCN1

Origin of Product

United States

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